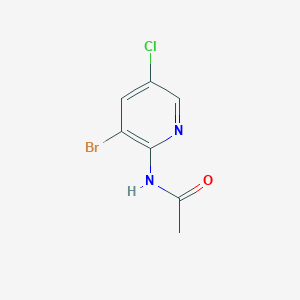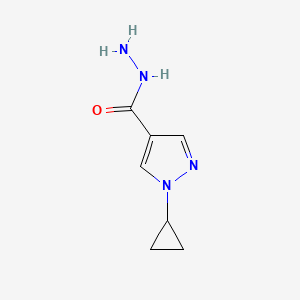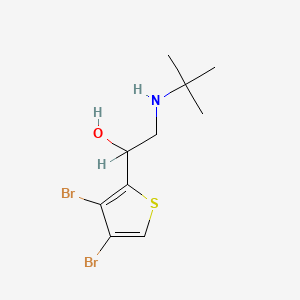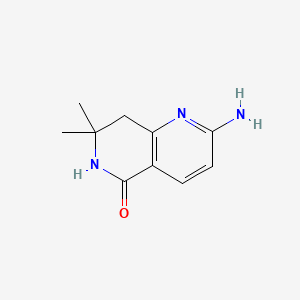
N-(3-bromo-5-chloropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-5-chloropyridin-2-yl)acetamide: is a chemical compound characterized by its bromine and chlorine atoms on a pyridine ring, which is further modified by an acetamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5-chloropyridin-2-ol as the starting material.
Reaction Conditions: The reaction involves acetylation, where an acetyl chloride or acetic anhydride is used in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and dichloromethane as a solvent.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous solution.
Major Products Formed:
Oxidation: Bromine and chlorine atoms can be replaced by oxygen, forming various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution can lead to the formation of different pyridine derivatives.
Scientific Research Applications
Chemistry: N-(3-bromo-5-chloropyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an inhibitor in biological studies, affecting various enzymes and pathways.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with biological molecules, affecting enzyme activity and cellular processes. The acetamide group can interact with amino acids and proteins, influencing their function.
Comparison with Similar Compounds
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Chlorantraniliprole
Diacylhydrazine derivatives
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial fields. Its unique structure and properties continue to drive research and development efforts, promising new discoveries and applications in the future.
Properties
Molecular Formula |
C7H6BrClN2O |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
ATJWJMLUXARBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















